An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Pyrimidin-5-yl)benzoic Acid
An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Pyrimidin-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-(Pyrimidin-5-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its known physical and chemical properties, provides methodologies for their determination, and explores its potential biological relevance, particularly as a kinase inhibitor.
Core Physicochemical Properties
4-(Pyrimidin-5-yl)benzoic acid is a solid, aromatic carboxylic acid. Its chemical structure, featuring a pyrimidine ring linked to a benzoic acid moiety, underpins its physicochemical behavior and biological activity. The presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (pyrimidine nitrogens and carboxylic oxygens) influences its solubility and interaction with biological targets.
Quantitative Physicochemical Data
A summary of the key quantitative physicochemical parameters for 4-(Pyrimidin-5-yl)benzoic acid is presented in Table 1. It is important to note that while some experimental data is available, several parameters are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₂ | (Calculated) |
| Molecular Weight | 200.19 g/mol | (Calculated) |
| Melting Point | 316-317 °C | Experimental |
| Boiling Point (Predicted) | 419.5 ± 38.0 °C | Computational Prediction |
| Density (Predicted) | 1.302 ± 0.06 g/cm³ | Computational Prediction |
| pKa (Predicted) | 3.81 ± 0.10 | Computational Prediction |
| LogP (Predicted) | 2.44 | Computational Prediction |
| Solubility | Sparingly soluble in water; Soluble in DMF and DMSO | General Observation |
Experimental Protocols
The determination of the physicochemical properties of 4-(Pyrimidin-5-yl)benzoic acid relies on established analytical techniques. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
Methodology:
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A small, finely powdered sample of 4-(Pyrimidin-5-yl)benzoic acid is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure compound, this range is typically narrow.
Determination of pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid in a solution. For 4-(Pyrimidin-5-yl)benzoic acid, this primarily relates to the dissociation of the carboxylic acid proton.
Methodology (Potentiometric Titration):
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A precise amount of 4-(Pyrimidin-5-yl)benzoic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
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A standardized solution of a strong base (e.g., NaOH) is used as the titrant.
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A calibrated pH electrode is immersed in the solution to monitor the pH as the titrant is added incrementally.
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The pH is recorded after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity, which is a critical parameter for predicting its pharmacokinetic properties, such as absorption and distribution.
Methodology (Shake-Flask Method):
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A solution of 4-(Pyrimidin-5-yl)benzoic acid is prepared in a biphasic system of n-octanol and water.
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The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
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The mixture is then centrifuged to ensure complete separation of the two phases.
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The concentration of the compound in both the n-octanol and water layers is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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LogP is the logarithm of the partition coefficient (P).
Biological Relevance and Potential Signaling Pathway Involvement
Compounds containing the pyrimidine scaffold are of significant interest in drug discovery due to their presence in numerous biologically active molecules, including several approved drugs.[1] Derivatives of 4-(pyrimidin-5-yl)benzoic acid are often explored as inhibitors of protein kinases, which are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[2]
While a specific signaling pathway directly targeted by 4-(Pyrimidin-5-yl)benzoic acid is not yet definitively established in the literature, its structural similarity to known kinase inhibitors suggests it may act on similar pathways. For illustrative purposes, a generalized kinase inhibition pathway is depicted below. This pathway represents a common mechanism by which small molecule inhibitors, potentially including 4-(Pyrimidin-5-yl)benzoic acid, can block the downstream signaling cascade that leads to cell proliferation.
Experimental Workflow for Kinase Inhibition Assay
To evaluate the potential of 4-(Pyrimidin-5-yl)benzoic acid as a kinase inhibitor, a standard in vitro enzyme inhibition assay can be performed. The following workflow outlines the key steps in such an experiment.[3][4]
Conclusion
4-(Pyrimidin-5-yl)benzoic acid presents a scaffold with significant potential for further investigation, particularly in the realm of kinase inhibition for therapeutic applications. This guide provides a foundational understanding of its physicochemical properties and outlines standard experimental procedures for their characterization. The provided diagrams offer a conceptual framework for its potential biological mechanism and the experimental approach to validate it. Further experimental validation of the predicted properties and elucidation of its specific biological targets are crucial next steps in fully characterizing this compound.


